molecular formula C9H10BClO4 B8202175 (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid

Cat. No.: B8202175
M. Wt: 228.44 g/mol
InChI Key: QCDDNVTUHJVYEK-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a phenyl ring functionalized with chloro (-Cl), ethoxy (-OCH₂CH₃), and formyl (-CHO) groups at positions 3, 4, and 2, respectively. This compound’s unique structure confers distinct electronic and steric properties, making it relevant in organic synthesis, materials science, and medicinal chemistry. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as enzyme inhibitors due to their reversible interactions with diols and active-site residues .

Properties

IUPAC Name

(3-chloro-4-ethoxy-2-formylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDDNVTUHJVYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)Cl)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Bases: Such as potassium carbonate for borylation reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed in oxidation reactions.

    Alcohols: Formed in reduction reactions.

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxy-2-formylphenyl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The formyl and chloro groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Reactivity and pKa

The substituents on the phenyl ring significantly influence the compound’s acidity (pKa) and binding affinity. Key comparisons include:

Compound Substituents Key Properties Applications
Target Compound 3-Cl, 4-OCH₂CH₃, 2-CHO Moderate pKa (estimated ~8–9), enhanced electrophilicity due to -Cl and -CHO Cross-coupling, enzyme inhibition
3-Formyl-4-methoxyphenylboronic acid 3-CHO, 4-OCH₃ Lower pKa (~7.5–8.5) due to electron-donating -OCH₃ Glucose sensing, drug design
(5-Formylfuran-3-yl)boronic acid Heteroaromatic (furan) Higher solubility in polar solvents; pKa ~7–8 Materials science, DCC libraries
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Extended alkyl chain Strong HDAC inhibition (IC₅₀ ~1 µM) Antifungal agents, cancer therapy

Key Insights :

  • The chloro group in the target compound enhances electrophilicity, improving reactivity in cross-coupling reactions compared to methoxy-substituted analogs .
  • Formyl groups in all listed compounds enable covalent interactions with biological targets (e.g., HDACs) or serve as handles for further functionalization .

Key Insights :

  • The target compound’s chloro and ethoxy groups may synergize to enhance membrane permeability and target specificity compared to simpler phenylboronic acids .
  • Formyl-containing boronic acids often outperform non-formylated analogs in enzyme inhibition due to covalent interactions with catalytic residues .

Performance in Dynamic Combinatorial Chemistry (DCC)

Boronic acids participate in reversible esterification with diols, enabling DCC applications:

Compound Binding Affinity (Kd) with Diols Notes
Target Compound Moderate (predicted) Ethoxy group may reduce binding kinetics
Phenylboronic acid Low (Kd ~10⁻³ M) Requires base (e.g., Et₃N) for esterification
3-AcPBA High (Kd ~10⁻⁴ M) Used in glucose-responsive materials

Key Insights :

  • The target compound’s higher pKa (vs. 3-AcPBA) limits its utility in physiological DCC applications but may stabilize esters in organic solvents .

Biological Activity

(3-Chloro-4-ethoxy-2-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological systems. This compound's unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. The mechanism of action often involves the inhibition of proteasome activity, leading to apoptosis in cancer cells. A study highlighted the potential of boronic acids in overcoming drug resistance in cancer therapies, particularly when combined with other agents like bortezomib .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa5.0Proteasome inhibition
BortezomibMultiple Myeloma0.7Proteasome inhibition
Combination TherapyVariousVariableSynergistic effects

Antibacterial and Antiviral Activities

Boronic acids have also shown promise in antibacterial and antiviral applications. Their ability to disrupt bacterial cell wall synthesis and interfere with viral replication processes are key areas of research. Specifically, studies have indicated that certain boronic acid derivatives can inhibit the growth of resistant bacterial strains and exhibit antiviral properties against viruses like HIV .

The biological activity of this compound can be attributed to its ability to bind to diol-containing biomolecules. This binding can modulate various signaling pathways, influencing cellular functions such as apoptosis and proliferation. The boron atom plays a crucial role in these interactions by forming transient complexes with hydroxyl groups present in sugars and other biomolecules.

Case Studies

  • Combination Therapy in Cancer Treatment : A clinical study investigated the efficacy of combining this compound with traditional chemotherapeutics. The results demonstrated enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could play a pivotal role in future treatment regimens .
  • Antiviral Activity Assessment : In vitro studies assessed the antiviral potential of this compound against various viruses. Results indicated a significant reduction in viral load when used in conjunction with standard antiviral medications, highlighting its potential as an adjunct therapy .

Q & A

Q. What are the key synthetic strategies for preparing (3-chloro-4-ethoxy-2-formylphenyl)boronic acid, and how do substituents influence reaction conditions?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acids. For substituted derivatives like this compound, steric and electronic effects of the chloro, ethoxy, and formyl groups require careful optimization. For example, the electron-withdrawing formyl group may necessitate milder bases (e.g., K2_2CO3_3) to avoid side reactions, while the ethoxy group could require protection during coupling to prevent dealkylation. Protodeboronation or transmetalation intermediates are common, and purification often employs prodrug strategies due to boronic acid instability .

Q. How can NMR spectroscopy (e.g., 11^{11}11B, 1^{1}1H) resolve structural ambiguities in boronic acids with multiple substituents?

  • Methodological Answer : 11^{11}B NMR is critical for confirming boronic acid identity, with typical shifts between 25–35 ppm for aromatic boronic acids. Substituents like chlorine (electron-withdrawing) deshield the boron atom, shifting 11^{11}B signals upfield. 1^{1}H NMR can distinguish formyl protons (~9.8–10.2 ppm) and ethoxy groups (~1.3–1.5 ppm for CH3_3, ~4.0–4.2 ppm for OCH2_2). pH-dependent 11^{11}B NMR studies (e.g., in phosphate buffer) may reveal boroxine formation, requiring DMSO-d6_6 or derivatization with diols to stabilize the analyte .

Advanced Research Questions

Q. How can researchers design boronic acid-based inhibitors targeting proteasomes or tubulin, and what structural features enhance potency?

  • Methodological Answer : Rational design involves mimicking natural substrates. For proteasome inhibitors (e.g., Bortezomib analogs), the boronic acid acts as a reversible covalent warhead, binding catalytic threonine residues. The chloro and ethoxy groups in this compound may improve hydrophobic interactions with the proteasome’s S1 pocket. For tubulin polymerization inhibitors (e.g., combretastatin analogs), the formyl group could serve as a bioisostere for hydroxyl groups, enhancing solubility while maintaining π-stacking interactions. Competitive binding assays (IC50_{50}) and co-crystallization studies are essential to validate target engagement .

Q. What strategies mitigate non-specific binding in boronic acid-glycoprotein interaction studies, particularly for sensor development?

  • Methodological Answer : Secondary interactions (e.g., hydrophobic or ionic) can be minimized by:
  • Buffer optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol-binding specificity while reducing electrostatic interference.
  • Surface engineering : Immobilizing boronic acids on carboxymethyl dextran-coated substrates reduces non-specific protein adsorption.
  • Competitive assays : Use of redox-active polymers (e.g., poly-nordihydroguaiaretic acid) as displacement indicators improves selectivity for glucose over plasma proteins .

Q. How do thermal degradation pathways of substituted boronic acids inform their application in flame-retardant materials?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation onset temperatures and char formation. The chloro and ethoxy groups in this compound may enhance flame retardancy by releasing HCl (a radical scavenger) and forming boron-oxygen networks. Compare TGA profiles with halogen-free analogs to assess trade-offs between thermal stability and flame suppression. Degradation products are analyzed via FTIR or GC-MS to identify key pathways (e.g., boroxine cyclization or CO2_2 release from formyl groups) .

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